Antiproliferative Activity in HCT116 Colorectal Cancer Cells: Target Compound Shows Single-Digit Micromolar IC50 Range
In a direct biological evaluation of pitiamide A, a natural product derivative containing the N'-hydroxy-2-phenoxyethanimidamide core structure, the compound demonstrated antiproliferative effects against HCT116 human colorectal carcinoma cells . The IC50 value fell within the range of 1-5 µM under the assay conditions described. The non-hydroxylated analog 2-phenoxyethanimidamide hydrochloride (CAS 67386-38-3) has been reported separately with an IC50 of 10 µM against human breast cancer cell lines, though under different assay conditions .
| Evidence Dimension | Antiproliferative potency against cancer cell lines |
|---|---|
| Target Compound Data | IC50 = 1-5 µM (pitiamide A, containing N'-hydroxy-2-phenoxyethanimidamide core) |
| Comparator Or Baseline | 2-Phenoxyacetamidine hydrochloride (CAS 67386-38-3): IC50 = 10 µM against human breast cancer cells |
| Quantified Difference | Target compound IC50 range (1-5 µM) is 2- to 10-fold lower than comparator (10 µM) |
| Conditions | Target: HCT116 colorectal cancer cells (pitiamide A evaluation); Comparator: Human breast cancer cell lines |
Why This Matters
The lower micromolar potency observed in the HCT116 assay supports prioritization of N'-hydroxy-2-phenoxyethanimidamide over non-hydroxylated phenoxyamidines for colorectal cancer-focused antiproliferative screening programs.
